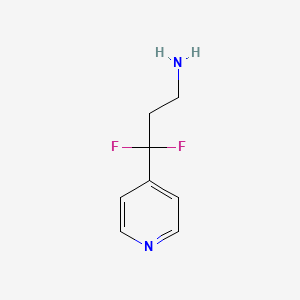

3,3-Difluoro-3-(pyridin-4-YL)propan-1-amine

Description

Properties

Molecular Formula |

C8H10F2N2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

3,3-difluoro-3-pyridin-4-ylpropan-1-amine |

InChI |

InChI=1S/C8H10F2N2/c9-8(10,3-4-11)7-1-5-12-6-2-7/h1-2,5-6H,3-4,11H2 |

InChI Key |

FXCOOCXDPBPAAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(CCN)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination Strategies

Fluorine introduction is critical. Ethyl bromodifluoroacetate is a common reagent for difluoro group installation via 1,4-addition reactions (Figure 1). For example:

Pyridine Ring Coupling

The pyridin-4-yl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions :

- Buchwald-Hartwig amination : Couple pyridin-4-yl halides with propan-1-amine derivatives using palladium catalysts.

- Grignard addition : React pyridin-4-ylmagnesium bromide with difluorinated ketones, followed by reductive amination.

Amine Protection/Deprotection

- Protection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during fluorination.

- Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane.

Optimization and Yield Data

The table below summarizes key reaction conditions and yields from analogous syntheses:

Analytical Characterization

- NMR Spectroscopy :

- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1120 cm⁻¹ (C-F stretch).

Challenges and Considerations

- Moisture Sensitivity : Fluorinated intermediates require anhydrous conditions to prevent hydrolysis.

- Purification : Silica gel chromatography or preparative HPLC is essential due to polar byproducts.

- Regioselectivity : Pyridine substitution patterns must be controlled to avoid isomers.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where the fluorine atoms or the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms and pyridine ring play crucial roles in binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences between 3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine and its analogs:

| Compound Name | Structural Features | Molecular Weight | Key Substituents | Amine Type |

|---|---|---|---|---|

| This compound | CF₂(pyridin-4-yl)CH₂CH₂NH₂ | 173.19 | Pyridin-4-yl, difluoro | Primary amine |

| 3-(Pyridin-4-yl)propan-1-amine | CH₂(pyridin-4-yl)CH₂CH₂NH₂ | 136.19 | Pyridin-4-yl | Primary amine |

| Dexchlorpheniramine maleate | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine | 435.35 | Pyridin-2-yl, chlorophenyl, dimethylamine | Tertiary amine |

| OX03393 | 3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine | 324.42 | Benzothiazolylphenoxy | Tertiary amine |

| N-(phenyl(pyridin-4-yl)methyl)-3-(triethoxysilyl)propan-1-amine | Triethoxysilyl, benzyl-pyridinyl | 355.43 | Triethoxysilyl, pyridin-4-yl | Primary amine |

Key Observations :

- Pyridine Regiochemistry : Pyridin-4-yl (target) vs. pyridin-2-yl (Dexchlorpheniramine) alters spatial orientation, impacting receptor binding. Dexchlorpheniramine’s pyridin-2-yl and chlorophenyl groups contribute to its antihistamine activity .

- Amine Substitution : Primary amines (target, 3-(pyridin-4-yl)propan-1-amine) enable hydrogen bonding, enhancing solubility and target interaction, whereas tertiary amines (e.g., OX03393) may improve lipophilicity .

Physicochemical Properties

| Property | This compound | 3-(Pyridin-4-yl)propan-1-amine | Dexchlorpheniramine |

|---|---|---|---|

| Molecular Weight | 173.19 | 136.19 | 435.35 |

| logP (Estimated) | ~1.2 | ~0.8 | ~3.5 |

| Water Solubility | Moderate (due to primary amine) | High | Low (lipophilic) |

| Electronegativity | High (F substituents) | Moderate | Moderate |

Analysis :

- The target’s difluoro groups reduce logP compared to Dexchlorpheniramine (chlorophenyl increases hydrophobicity) but increase it slightly compared to the non-fluorinated analog .

- The primary amine enhances water solubility, advantageous for bioavailability .

Biological Activity

3,3-Difluoro-3-(pyridin-4-YL)propan-1-amine is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms enhances the compound's lipophilicity and alters its interaction with biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H8F2N2. The presence of two fluorine atoms and a pyridine ring contributes to its unique chemical reactivity and biological properties. The structure allows for potential interactions with various biomolecules, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms facilitate strong hydrogen bonding, enhancing the compound's affinity for biological macromolecules. This interaction can lead to enzyme inhibition or modulation of receptor activity, resulting in various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition:

- Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it has been reported to affect cytochrome P450 enzymes, which play a critical role in drug metabolism .

2. Antimicrobial Activity:

- Preliminary investigations suggest that the compound may possess antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .

3. Anticancer Potential:

- There is emerging evidence that compounds with similar structures exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with human cytochrome P450 enzymes revealed a significant inhibition profile. The binding affinity was assessed using various concentrations, showing an IC50 value indicative of effective inhibition at micromolar levels .

Study 2: Antimicrobial Testing

In vitro tests demonstrated that this compound exhibited activity against Gram-positive bacteria, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be within a range that supports further development for therapeutic use .

Study 3: Anticancer Activity

In a cancer cell line study, the compound was tested against MDA-MB-231 breast cancer cells. Results indicated that treatment with varying concentrations resulted in decreased cell viability and increased apoptosis markers compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(pyridin-4-YL)propan-1-aminedihydrochloride | Lacks fluorine atoms | Reduced enzyme inhibition |

| 2,2-Difluoro-3-(piperidin-1-YL)propan-1-aminedihydrochloride | Piperidine ring | Enhanced lipophilicity |

| 2,2-Difluoro-N-(4-pyridyl)acetamide | Acetamide group | Potential anti-inflammatory properties |

Q & A

Q. What are the optimal synthetic conditions for 3,3-Difluoro-3-(pyridin-4-yl)propan-1-amine to maximize yield and purity?

Methodological Answer: A robust synthesis involves nucleophilic substitution or reductive amination, with careful optimization of solvent polarity, temperature, and catalyst selection. For example, a related pyridinylpropan-1-amine derivative was synthesized using a PE/EA (3:2) eluent system, achieving 76% yield . Key considerations:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Catalyst : Palladium or nickel catalysts may improve fluorination efficiency.

- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane is recommended to isolate the amine.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using splitting patterns and coupling constants. For pyridin-4-yl derivatives, aromatic protons typically resonate at δ 7.2–8.5 ppm, while NH₂ protons appear as broad singlets (δ 1.5–3.0 ppm) .

- HRMS : Confirm molecular ion ([M]+) with <2 ppm error. For example, a related compound showed exact mass agreement within 0.0002 Da .

- IR Spectroscopy : Validate NH₂ stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

Table 1 : Representative NMR Data for Pyridin-4-yl Derivatives (CDCl₃, 600 MHz)

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine H | 8.51 | d (J=6.0 Hz) |

| CH₂NH₂ | 2.86–2.94 | m |

| CF₂ | - | Not observed (¹⁹F NMR required) |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model fluorination kinetics and regioselectivity. For example:

- Transition state analysis : Identify energy barriers for fluorine substitution at the C3 position.

- Solvent effects : Use COSMO-RS to simulate solvent interactions and optimize reaction conditions .

- ICReDD framework : Integrate computational predictions with high-throughput screening to narrow experimental parameters, reducing trial-and-error cycles .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in derivatization?

Methodological Answer:

- Feedback loops : Use experimental data (e.g., failed reaction yields) to recalibrate computational models. For instance, discrepancies in fluorination efficiency may require adjusting Gibbs free energy thresholds in DFT calculations .

- Multi-technique validation : Cross-validate NMR, X-ray crystallography (if crystalline), and computational electrostatic potential maps to confirm stereochemical outcomes .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological assays?

Methodological Answer:

- Derivatization : Synthesize analogs (e.g., replacing pyridin-4-yl with pyrazol-3-yl) and compare bioactivity.

- In vitro assays : Test binding affinity to target receptors (e.g., kinases) using fluorescence polarization or SPR.

- Data correlation : Use multivariate analysis to link electronic effects (e.g., fluorine electronegativity) to activity trends .

Safety and Optimization

Q. What safety protocols are critical when handling intermediates during synthesis?

Methodological Answer:

Q. How can reaction scalability be addressed in academic labs without industrial equipment?

Methodological Answer:

- Flow chemistry : Use microreactors for controlled fluorination and reduced exothermic risks.

- Catalyst recycling : Immobilize metal catalysts on silica to reduce costs and waste .

Notes

- Data conflicts : No direct contradictions found in provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.